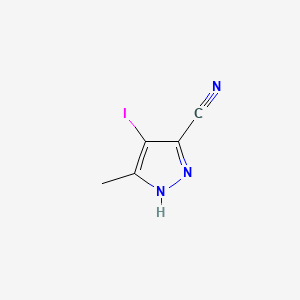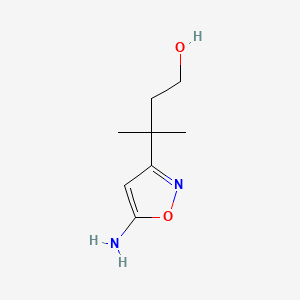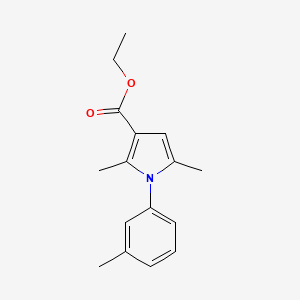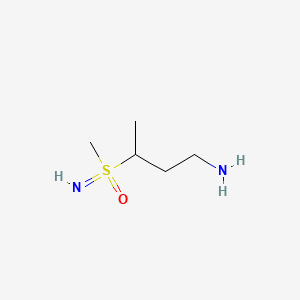
(4R)-4-amino-2,2-dimethylpentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-4-amino-2,2-dimethylpentan-1-ol, also known as 4-Amino-2,2-dimethylpentanol, is a chiral secondary amine with a variety of applications in the fields of biochemistry, pharmacology and medicinal chemistry. It is an important building block for the synthesis of a range of pharmaceuticals and biochemicals. In addition, 4-Amino-2,2-dimethylpentanol is used as a reagent in organic synthesis and as a catalyst in the synthesis of polymers.
Aplicaciones Científicas De Investigación
(4R)-4-amino-2,2-dimethylpentan-1-oldimethylpentanol has a wide range of applications in scientific research. It is used as a reagent for the synthesis of a range of pharmaceuticals and biochemicals, including hormones, neurotransmitters and antibiotics. It is also used as a catalyst in the synthesis of polymers, as well as in the preparation of chiral compounds. In addition, (4R)-4-amino-2,2-dimethylpentan-1-oldimethylpentanol is used in the synthesis of optically active compounds, such as enantiomerically pure drugs.
Mecanismo De Acción
The mechanism of action of (4R)-4-amino-2,2-dimethylpentan-1-oldimethylpentanol is not well understood. However, it is believed to act as a chiral reagent, which can be used to catalyze the synthesis of optically active compounds. In addition, (4R)-4-amino-2,2-dimethylpentan-1-oldimethylpentanol has been shown to catalyze the formation of amides, esters and other derivatives.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4R)-4-amino-2,2-dimethylpentan-1-oldimethylpentanol are not well understood. However, it is believed to act as a chiral reagent, which can be used to catalyze the synthesis of optically active compounds. In addition, (4R)-4-amino-2,2-dimethylpentan-1-oldimethylpentanol has been shown to catalyze the formation of amides, esters and other derivatives.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantages of using (4R)-4-amino-2,2-dimethylpentan-1-oldimethylpentanol in laboratory experiments are its low cost, high purity, and the availability of a wide range of derivatives. The main limitation of this compound is that it is not very stable and can easily decompose in the presence of light or heat.
Direcciones Futuras
In the future, (4R)-4-amino-2,2-dimethylpentan-1-oldimethylpentanol may be used in the development of new pharmaceuticals and biochemicals. In addition, further research into its mechanism of action and biochemical and physiological effects may lead to new applications in the field of medicine. Additionally, further research may lead to the development of new methods for the synthesis of optically active compounds. Finally, (4R)-4-amino-2,2-dimethylpentan-1-oldimethylpentanol may be used in the development of new catalysts for the synthesis of polymers.
Métodos De Síntesis
The synthesis of (4R)-4-amino-2,2-dimethylpentan-1-oldimethylpentanol can be achieved via several different methods. The most commonly used method is the reductive amination of 2,2-dimethylpentanal with ammonia, using a reducing agent such as sodium borohydride. This method yields a mixture of the two enantiomers of (4R)-4-amino-2,2-dimethylpentan-1-oldimethylpentanol, which can be separated by chromatographic methods.
Propiedades
IUPAC Name |
(4R)-4-amino-2,2-dimethylpentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-6(8)4-7(2,3)5-9/h6,9H,4-5,8H2,1-3H3/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQXNVIHMWCHEB-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)CO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(C)(C)CO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-4-amino-2,2-dimethylpentan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}-N-[14-({6-[5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-yl]pyridin-3-yl}oxy)-12-[2-({6-[5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-yl]pyridin-3-yl}oxy)ethyl]-3,6,9-trioxa-12-azatetradecan-1-yl]acetamide](/img/structure/B6605334.png)

![tert-butyl 2-ethynyl-7-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B6605340.png)

![2-{3-[5-chloro-2-(oxolan-3-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine](/img/structure/B6605346.png)

![(2S,3S)-2-[(2S,3S)-2-{5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamido}-3-methylpentanamido]-N-[(1S,2R)-2-hydroxy-1-{[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamoyl}propyl]-3-methylpentanamide](/img/structure/B6605359.png)



![3-[2-(pyridin-4-yl)phenyl]piperazin-2-one](/img/structure/B6605406.png)
